molecular formula C12H25NO B8768803 n-Butyloctanamide CAS No. 24928-30-1

n-Butyloctanamide

Cat. No.: B8768803
CAS No.: 24928-30-1
M. Wt: 199.33 g/mol
InChI Key: YWTVKALTZBSCHL-UHFFFAOYSA-N
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Description

n-Butyloctanamide (N-(n-butyl)octanamide) is a primary amide characterized by an octanoyl backbone substituted with an n-butyl group at the nitrogen atom. Synthesized via the reaction of n-butylamine with an appropriate acid chloride, this compound has been studied for its chemical reactivity under acidic conditions, particularly in the context of hydride abstraction and isomerization reactions . Key physical properties, such as melting and boiling points, are determined using advanced analytical techniques including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) .

Properties

CAS No.

24928-30-1

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-butyloctanamide

InChI

InChI=1S/C12H25NO/c1-3-5-7-8-9-10-12(14)13-11-6-4-2/h3-11H2,1-2H3,(H,13,14)

InChI Key

YWTVKALTZBSCHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Primary vs.
  • Alkyl Chain Effects : Longer alkyl chains (e.g., n-decyl, n-tridecyl) increase melting points and modulate reactivity via inductive effects, which stabilize intermediates in acid-catalyzed reactions .

Reactivity in Acid-Catalyzed Cleavage

This compound’s inertness contrasts sharply with reactive secondary amides like Id and le. For example:

  • Secondary Amides (Id, le) : Undergo acid-catalyzed cleavage to yield distinct products, driven by the inductive effect of the amide salt group at specific carbon positions .
  • Primary Amides (e.g., this compound) : Steric hindrance and electrostatic repulsion prevent hydride abstraction, a critical step in isomerization or cleavage .

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